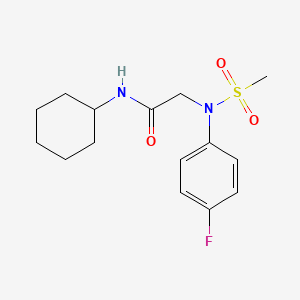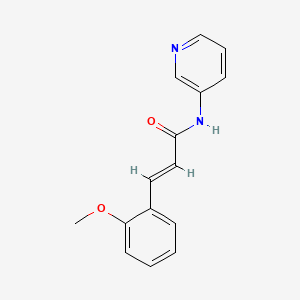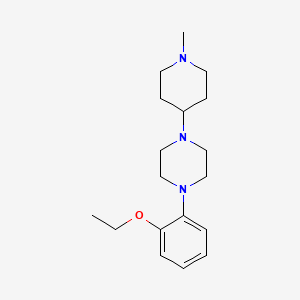
N~1~-cyclohexyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-cyclohexyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is a chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). It is also known as S-23 and is currently being researched for its potential use in treating muscle wasting and bone loss.
Mechanism of Action
N~1~-cyclohexyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide works by selectively binding to androgen receptors in the body. This leads to an increase in protein synthesis and muscle growth, while also reducing muscle breakdown. It also has a positive effect on bone density, making it a potential treatment for osteoporosis.
Biochemical and Physiological Effects:
Studies have shown that N~1~-cyclohexyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide can increase muscle mass and strength in animals. It has also been found to have a positive effect on bone density, making it a potential treatment for osteoporosis. However, more research is needed to fully understand its effects on humans.
Advantages and Limitations for Lab Experiments
One advantage of N~1~-cyclohexyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is its selectivity for androgen receptors, which reduces the risk of side effects commonly associated with anabolic steroids. However, its long-term safety and efficacy in humans have yet to be fully established.
Future Directions
1. Further studies are needed to determine the long-term safety and efficacy of N~1~-cyclohexyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in humans.
2. Research could focus on developing more selective and potent SARMs for the treatment of muscle wasting and bone loss.
3. Studies could investigate the potential use of N~1~-cyclohexyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in combination with other therapies for the treatment of various conditions.
4. Research could explore the effects of N~1~-cyclohexyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide on different types of muscle fibers and their potential applications in sports and athletics.
5. Studies could investigate the effects of N~1~-cyclohexyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide on bone formation and remodeling processes, and its potential use in the treatment of bone fractures and other bone disorders.
Synthesis Methods
The synthesis of N~1~-cyclohexyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide involves the reaction of 4-fluorophenylboronic acid with cyclohexylmagnesium bromide in the presence of a palladium catalyst. The resulting product is then reacted with methylsulfonyl chloride and glycine to yield the final product.
Scientific Research Applications
N~1~-cyclohexyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is being researched for its potential use in treating muscle wasting and bone loss in conditions such as sarcopenia and osteoporosis. It is also being studied for its ability to increase muscle mass and strength in athletes and bodybuilders.
properties
IUPAC Name |
N-cyclohexyl-2-(4-fluoro-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3S/c1-22(20,21)18(14-9-7-12(16)8-10-14)11-15(19)17-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUJDKHIHCYMCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CCCCC1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5771168.png)
![2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5771172.png)


![1-[2-(3-methoxyphenoxy)ethyl]-1H-imidazole](/img/structure/B5771188.png)
![4-(2,5-dimethylphenyl)-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B5771194.png)
![2-[(2-chlorobenzoyl)amino]-5-ethyl-3-thiophenecarboxylic acid](/img/structure/B5771197.png)


![2-cyano-3-{[2-(4-morpholinyl)ethyl]amino}-2-butenamide](/img/structure/B5771233.png)
![3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5771243.png)

![methyl 3-[(4-chloro-2-nitrobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5771257.png)
![1-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5771273.png)